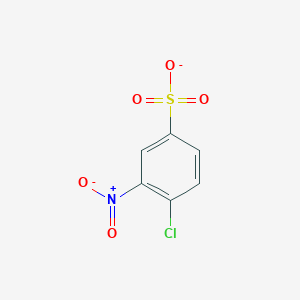

4-Chloro-3-nitrobenzenesulfonate

Description

Contextualizing Substituted Benzenesulfonates in Contemporary Chemical Research

Substituted benzenesulfonates are a class of organic compounds derived from benzenesulfonic acid, characterized by a benzene (B151609) ring attached to a sulfonic acid group or its salt, along with other substituents. ontosight.aihmdb.ca These compounds are significant in modern chemical research and industry due to their versatile properties and reactivity. The sulfonic acid group, being a strong acid, imparts high water solubility to the molecule. ontosight.aiwikipedia.org

In contemporary research, substituted benzenesulfonates serve several key roles:

Intermediates in Organic Synthesis: They are crucial building blocks for creating more complex molecules. The sulfonate group can act as a good leaving group or be used to direct other reactions on the aromatic ring. wikipedia.org They are foundational in the production of pharmaceuticals, dyes, and agrochemicals. ontosight.ainih.govnbinno.com

Surfactants: The combination of a nonpolar benzene ring and a polar sulfonate group gives them amphiphilic properties, making them effective as detergents and wetting agents. acs.org

Protecting Groups: In multi-step organic syntheses, the sulfonic acid group can be temporarily introduced to a benzene ring to block a specific position from reacting, and then later removed. wikipedia.org

Catalysts: Acidic forms of these compounds can be used as catalysts in various chemical reactions.

The reactivity of the benzene ring is influenced by its substituents. Electron-withdrawing groups, like the nitro group, and halogens, like chlorine, on the ring significantly affect the compound's chemical behavior, making each substituted benzenesulfonate (B1194179) a unique tool for chemical synthesis. ontosight.ai

Foundational Research Trajectories of 4-Chloro-3-nitrobenzenesulfonate

The initial research on this compound and its closely related precursor, 4-chloro-3-nitrobenzene sulfonyl chloride, was primarily driven by their utility as intermediates in the manufacturing of dyes and pharmaceuticals. ontosight.aigoogle.com Early synthetic routes were a key focus of investigation.

One of the older, established methods involved a two-step process:

Sulfonation of ortho-chloro-nitrobenzene.

Reaction of the resulting sulfonic acid with an agent like phosphorus pentachloride to form the sulfonyl chloride. google.com

This process was often inefficient, yielding an impure product that required significant purification, making it less economical for industrial applications. google.com

A significant advancement in the foundational research was the development of a more direct, one-step process known as chlorsulfonation. google.com Research published as early as 1950 detailed an improved method where ortho-chloro-nitrobenzene is reacted directly with chlorsulfonic acid. google.com This innovation led to higher yields and greater purity of the resulting 4-chloro-3-nitrobenzene sulfonyl chloride, which can then be converted to the sulfonic acid or its salts. google.comresearchgate.net Studies focused on optimizing this reaction by varying conditions such as temperature, reaction time, and the molar ratio of reactants to maximize yield and purity. researchgate.net

These foundational studies established this compound as a valuable and accessible intermediate, paving the way for its use in synthesizing a range of other chemicals. ontosight.ai

Current Research Gaps and Emerging Scientific Inquiry for the Compound

While the synthesis and basic applications of this compound are well-established, current research is exploring more specialized applications and addressing gaps in our understanding of its properties.

Key Areas of Emerging Inquiry:

Advanced Synthesis Applications: The compound's reactivity, particularly the ability of the chloro group to be replaced through nucleophilic substitution, is being exploited to create novel molecules. nbinno.com It serves as a key intermediate in the synthesis of specific sulfonamide drugs, corrosion inhibitors for industrial coatings, and polymer cross-linking agents. nbinno.com

Flow Chemistry: Its use in continuous flow chemistry systems is an area of modern interest. nbinno.com This approach to chemical synthesis offers potential advantages in control, safety, and scalability over traditional batch processes.

Biological Activity: There is growing inquiry into the biological properties of the compound itself and its derivatives. Research has investigated its potential for tumor growth inhibition and as a candidate for developing new antimicrobial agents.

Identified Research Gaps:

Genotoxicity: Preliminary genotoxicity studies, such as the Ames test, have suggested that the compound may have mutagenic properties under specific conditions. However, results from mammalian cell assays have shown variability, indicating a clear gap in knowledge and the need for more definitive studies to understand its potential genetic risks.

Comprehensive Reactivity Profile: While its utility in nucleophilic substitution is known, a comprehensive exploration of its reactivity with a wider range of modern reagents and under novel catalytic conditions remains an area for further investigation.

The table below summarizes key research findings related to the synthesis and properties of the compound and its immediate precursor.

| Research Area | Compound | Key Findings |

| Synthesis Optimization | 4-Chloro-3-nitrobenzene sulfonyl chloride | Optimal conditions for synthesis from o-chloro-nitro-benzene and chlorosulphonic acid were found to be a 4:1 molar ratio at 120°C for 4 hours, yielding 81.5% of product with 99.96% purity after recrystallization. researchgate.net |

| Industrial Synthesis | 4-Chloro-3-nitrobenzene sulfonyl chloride | An improved process using direct chlorsulfonation of ortho-chloro-nitrobenzene yields a purer product compared to older two-step methods. google.com |

| Genotoxicity | 4-Chloro-3-nitrobenzenesulfonic acid | Ames test results indicated mutagenic properties under certain conditions. |

| Biodegradation | 4-Chloro-3-nitrobenzenesulfonic acid | Exhibited limited potential for biodegradation when tested with Pseudomonas fluorescens. |

| Applications | This compound | Serves as a versatile intermediate for dyes, pigments, and in nucleophilic substitution reactions to synthesize other aromatic compounds. ontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-nitrobenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO5S/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10/h1-3H,(H,11,12,13)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKWNMFDAOACCX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClNO5S- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 4 Chloro 3 Nitrobenzenesulfonate and Its Derivatives

Established Reaction Pathways for Direct Synthesis

The direct synthesis of 4-chloro-3-nitrobenzenesulfonate can be achieved through two main established routes: the nitration of a pre-sulfonated chlorobenzene (B131634) derivative or the chlorosulfonation of a nitrochlorobenzene.

Nitration Protocols for 4-Chlorobenzenesulfonic Acid Precursors

A common method for synthesizing 4-chloro-3-nitrobenzenesulfonic acid involves the nitration of 4-chlorobenzenesulfonic acid. prepchem.com This electrophilic aromatic substitution reaction typically utilizes a nitrating mixture of fuming nitric acid and sulfuric acid.

The process often starts with the sulfonation of chlorobenzene. In one procedure, chlorobenzene is added to a mixture of 100% sulfuric acid and oleum (B3057394) (sulfuric acid containing excess sulfur trioxide). prepchem.com The reaction temperature is initially raised to 70-80°C and then maintained at boiling for about two hours to ensure complete sulfonation, forming 4-chlorobenzenesulfonic acid. prepchem.com After cooling, fuming nitric acid is added dropwise while maintaining the temperature between 15 and 20°C. prepchem.com The subsequent stirring at room temperature for several hours leads to the crystallization of 4-chloro-3-nitrobenzenesulfonic acid. prepchem.com The product can then be precipitated as its sodium salt by adding a saturated salt solution. prepchem.com

An alternative two-step approach involves the nitration of 4-chlorobenzenesulfonyl chloride, which is then hydrolyzed to the sodium salt of 4-chloro-3-nitrobenzenesulfonic acid. The nitration is carried out using fuming nitric acid and sulfuric acid at a temperature of 30–60°C for 12–24 hours, yielding 4-chloro-3-nitrobenzenesulfonyl chloride with a reported yield of 71%.

Table 1: Nitration of 4-Chlorobenzenesulfonic Acid Precursors

| Starting Material | Reagents | Key Conditions | Product | Yield |

|---|---|---|---|---|

| Chlorobenzene | 100% H₂SO₄, Oleum (20% SO₃), then fuming HNO₃ | Sulfonation: 70-80°C to boiling; Nitration: 15-20°C | 4-Chloro-3-nitrobenzenesulfonic acid | Not specified |

Chlorosulfonation Routes from Related Nitrochlorobenzenes

Another major synthetic route is the chlorosulfonation of 2-chloronitrobenzene (also known as o-nitrochlorobenzene). This process directly introduces the sulfonyl chloride group onto the nitro-substituted benzene (B151609) ring. The resulting 4-chloro-3-nitrobenzenesulfonyl chloride can then be hydrolyzed to the desired sulfonic acid or its salt. google.comprepchem.com

In a typical procedure, 2-chloronitrobenzene is reacted with chlorosulfonic acid. google.comprepchem.comprepchem.com The reaction temperature and molar ratio of reactants are crucial for achieving high yields and purity. google.com One patented method describes gradually heating a mixture of 2-chloronitrobenzene and chlorosulfonic acid (in a molar ratio of about 1:4 to 1:5) to approximately 100°C, then incrementally increasing the temperature to 130°C over several hours. google.com This stepwise heating helps to control the reaction and the evolution of hydrogen chloride gas. google.com Yields of over 90% of highly pure 4-chloro-3-nitrobenzenesulfonyl chloride have been reported using this optimized temperature profile. google.com The product is typically recovered by pouring the reaction mixture into an ice-water slurry, which causes the product to precipitate. google.com

Novel Approaches and Optimized Synthetic Parameters for this compound

Research has focused on optimizing the chlorosulfonation of 2-chloronitrobenzene to improve yield, purity, and reduce waste. One study systematically investigated the effects of reaction temperature, time, and reactant molar ratio. researchgate.net The optimal conditions were found to be a reaction temperature of 120°C, a reaction time of 4 hours, and a molar ratio of chlorosulfonic acid to 2-chloronitrobenzene of 4:1. researchgate.net Under these conditions, a product yield of 81.5% with a purity of 99.96% was achieved after recrystallization from petroleum ether. researchgate.net

Another innovative approach involves a two-step process where 2-chloronitrobenzene is first sulfonated with chlorosulfonic acid to form 4-chloro-3-nitrobenzenesulfonic acid, which is then converted to the sulfonyl chloride by reacting with thionyl chloride. google.com This method is reported to reduce the consumption of chlorosulfonic acid and increase the product yield to as high as 96.88%. google.com

Table 2: Optimized Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride

| Starting Material | Reagents | Optimal Conditions | Yield | Purity |

|---|---|---|---|---|

| 2-Chloronitrobenzene | Chlorosulfonic acid | 120°C, 4 h, 4:1 molar ratio | 81.5% | 99.96% |

Derivatization Strategies via Functional Group Interconversions of this compound

The presence of both a nitro group and a chloro group on the benzenesulfonate (B1194179) ring allows for a variety of derivatization reactions, making it a versatile chemical intermediate.

Reduction of the Nitro Group to Amine Derivatives

The nitro group of this compound and its derivatives can be reduced to an amino group, yielding 3-amino-4-chlorobenzenesulfonic acid or its corresponding sulfonamide. This transformation is a key step in the synthesis of many dyes and pharmaceuticals.

A variety of reducing agents can be employed for the reduction of aromatic nitro compounds. wikipedia.orggoogle.com Common methods include catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon, or chemical reduction with metals such as iron in an acidic medium (Béchamp reduction). wikipedia.orggoogle.comcommonorganicchemistry.com The choice of reducing agent is critical, especially to avoid the unintended reduction of the chloro group. commonorganicchemistry.com For instance, catalytic hydrogenation with Raney nickel is often preferred over palladium on carbon when the substrate contains aromatic halogens, as it is less likely to cause dehalogenation. commonorganicchemistry.com Other reagents like tin(II) chloride or zinc in acidic conditions also provide mild and selective reduction of the nitro group. commonorganicchemistry.comsciencemadness.org

Nucleophilic Substitution of the Chloro Group by Various Nucleophiles

The chlorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNA_r). The presence of the electron-withdrawing nitro group ortho to the chlorine atom activates the ring towards nucleophilic attack. libretexts.orgvedantu.com This allows the chloro group to be displaced by a variety of nucleophiles, such as amines and alcohols, leading to the synthesis of a wide range of derivatives.

For example, the reaction with primary or secondary amines can yield the corresponding 3-nitro-4-(substituted-amino)benzenesulfonamide derivatives. prepchem.com These reactions are fundamental in building more complex molecules for various applications. The reactivity of the aryl halide is significantly enhanced by the ortho nitro group, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the addition-elimination mechanism of the SNAr reaction. libretexts.org

Further Aromatic Substitutions on the this compound Core

The aromatic core of this compound is highly susceptible to further substitution, primarily through nucleophilic aromatic substitution (SNAr) pathways. The presence of two strong electron-withdrawing groups, the nitro (-NO₂) and the sulfonate (-SO₃⁻), significantly deactivates the benzene ring towards electrophilic attack. Conversely, these groups activate the ring for nucleophilic attack, particularly at the carbon atom bearing the chloro substituent, which serves as a good leaving group.

The SNAr mechanism in this context is facilitated by the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, through resonance delocalization onto the nitro and sulfonate groups. The reaction proceeds via the addition of a nucleophile to the carbon attached to the chlorine atom, followed by the elimination of the chloride ion to restore the aromaticity of the ring. This reactivity allows for the introduction of a variety of functional groups in place of the chlorine atom, leading to a range of valuable derivatives.

Nucleophilic Displacement of the Chloro Group

The primary route for the derivatization of the this compound core involves the displacement of the chlorine atom by various nucleophiles. This reaction is a classic example of activated nucleophilic aromatic substitution.

Phenoxylation: The substitution of the chlorine atom with a phenoxy group is another important transformation, leading to the formation of ether linkages. This reaction is exemplified in the synthesis of intermediates for pharmaceuticals. For example, the reaction of a similar substrate, 4-chloro-5-aminosulfonyl-3-nitrobenzoic acid, with phenol (B47542) is carried out in the presence of a base at elevated temperatures. The data from these syntheses provide a model for the conditions and expected outcomes for the reaction with this compound.

Below is a table detailing the research findings for the synthesis of a phenoxy derivative from a closely related starting material, which serves as a strong indicator for the reactivity of the this compound core.

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 4-Chloro-5-aminosulfonyl-3-nitrobenzoic acid | Phenol | Not specified | Alkali | 85 - 95 | 1 - 3 | 4-Phenoxy-5-aminosulfonyl-3-nitrobenzoic acid | 39.1 - 45 | google.com |

Alkoxylation: Similarly, alkoxide nucleophiles, such as methoxide (B1231860) from sodium methoxide, can displace the chloro group to form the corresponding methyl ether derivative. While direct studies on this compound are limited in readily available literature, the reaction of p-nitrochlorobenzene with sodium methoxide to form p-nitroanisole is a well-established and analogous SNAr reaction rsc.org. The dehydrochlorination of 4-chloro-3-nitrobenzenesulfonic acid using sodium methoxide under reflux also points towards the feasibility of this substitution google.com.

The general reactivity for these nucleophilic substitutions is heavily influenced by the electron-withdrawing nature of the substituents already present on the ring, which stabilize the intermediate carbanion formed during the reaction rsc.orggoogle.com.

Mechanistic Investigations of 4 Chloro 3 Nitrobenzenesulfonate Transformations

Detailed Analysis of Electrophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. nih.gov However, the reactivity of an aromatic ring in EAS is highly dependent on the nature of the substituents it carries. The 4-chloro-3-nitrobenzenesulfonate anion possesses three substituents on the benzene ring: a chloro group (-Cl), a nitro group (-NO2), and a sulfonate group (-SO3-). All three of these groups are electron-withdrawing and, consequently, deactivate the aromatic ring towards attack by electrophiles. byjus.comnih.gov

The deactivating strength of these groups makes further electrophilic substitution on the this compound ring exceedingly difficult, requiring harsh reaction conditions. The nitro and sulfonate groups are strong deactivators, pulling electron density from the ring through both inductive and resonance effects. nih.govmasterorganicchemistry.com The chloro group also deactivates the ring through its inductive effect, which outweighs its weak resonance donation. byjus.com

Should a reaction be forced to occur, the directing effects of the existing substituents would determine the position of the incoming electrophile. The chloro group is an ortho, para-director, while the nitro and sulfonate groups are meta-directors. byjus.comnih.gov In this compound, the positions are occupied as follows:

Position 1: Sulfonate group

Position 2: Open

Position 3: Nitro group

Position 4: Chloro group

Position 5: Open

Position 6: Open

An incoming electrophile would be directed meta to the nitro group (to positions 1 and 5) and meta to the sulfonate group (to positions 3 and 5). It would be directed ortho to the chloro group (to positions 3 and 5) and para (to position 1). The convergence of these directing effects strongly points to position 5 as the most likely, albeit highly unreactive, site for any potential electrophilic attack. Studies on the nitration of related, less-deactivated compounds like 1-chloro-4-nitrobenzene (B41953) confirm that such reactions are challenging and may be complicated by competing processes like sulfonation. wikipedia.org

Elucidation of Nucleophilic Aromatic Substitution Mechanisms Involving this compound

The primary reactive pathway for this compound is Nucleophilic Aromatic Substitution (SNAr). youtube.comlibretexts.org This mechanism is viable because the features that hinder electrophilic substitution—strong electron-withdrawing groups—are the very features that activate the ring for nucleophilic attack. byjus.comresearchgate.net The reaction proceeds via a well-established two-step addition-elimination mechanism.

Necessary Conditions for SNAr:

A Good Leaving Group: The chloride ion (Cl-) is an effective leaving group. youtube.com

An Activated Aromatic Ring: The ring must be electron-poor. The presence of the strongly electron-withdrawing nitro group ortho to the chlorine atom and the sulfonate group para to the chlorine atom makes the carbon atom attached to the chlorine (the ipso-carbon) highly electrophilic and susceptible to attack by a nucleophile. libretexts.org

The Mechanism: The SNAr reaction is initiated by the attack of a nucleophile (Nu-) on the ipso-carbon, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org This first step is typically the slow, rate-determining step of the reaction as it temporarily disrupts the ring's aromaticity. youtube.com

The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro and para-sulfonate groups. This delocalization provides significant stabilization for the intermediate. In the second, faster step, the aromaticity is restored by the expulsion of the chloride leaving group, yielding the final substituted product. youtube.com

Kinetic and Thermodynamic Studies of Key Reactions Involving the Compound

The study of reaction rates (kinetics) and energy changes (thermodynamics) provides deeper insight into reaction mechanisms. For the SNAr transformation of this compound, the reaction is under kinetic control, meaning the product that forms fastest is the one that predominates. youtube.com The rate of the reaction is governed by the height of the activation energy barrier for the rate-determining step, which is the formation of the Meisenheimer complex. youtube.com

Research on the reaction of ClDNB with various biological thiols demonstrates how the nucleophilicity of the attacking species and the temperature affect the rate constant.

Data sourced from kinetic studies on the analogous compound 1-chloro-2,4-dinitrobenzene (B32670) (ClDNB) reacting with various biothiols in aqueous phosphate (B84403) solution. masterorganicchemistry.com

Role of this compound as a Reagent in Complex Organic Reactions

Due to its specific pattern of functional groups, this compound and its close derivatives are valuable reagents and intermediates in the synthesis of more complex molecules. Its primary utility stems from its ability to readily undergo SNAr reactions, allowing for the covalent attachment of the nitrobenzenesulfonate moiety to other chemical structures.

A key derivative, 4-chloro-3-nitrobenzenesulfonyl chloride, is synthesized from the chlorosulfonation of o-chloronitrobenzene and is described as a valuable intermediate in the preparation of certain diphenylamine (B1679370) dyestuffs. In these syntheses, the sulfonyl chloride group can react to form sulfonamides or sulfonate esters, while the chloro group can be displaced by a nucleophile (such as an aniline (B41778) derivative) via the SNAr mechanism to construct the larger dye molecule.

The reactivity of the 4-chloro-3-nitro aromatic system is also harnessed in the synthesis of complex heterocyclic compounds. For instance, the related compound 4-chloro-3-nitrocoumarin (B1585357) has been used as a precursor where the nitro group directs a reductive coupling and intramolecular cyclization to form novel chromenopyrrolones. This highlights how the electronic nature of the nitro group can be exploited not just to activate the ring for substitution but also to direct subsequent, intricate reaction cascades.

Advanced Applications in Contemporary Organic Synthesis and Materials Science Research

Utilization of 4-Chloro-3-nitrobenzenesulfonate as a Versatile Synthetic Building Block

This compound is a key precursor in organic synthesis, valued for its utility in creating more complex chemical structures. chemicalbook.comchemicalbook.com It is typically synthesized via the nitration of p-chlorobenzenesulfonic acid. chemicalbook.com The presence of the chloro, nitro, and sulfonate groups allows for a variety of chemical transformations. The chloro group can undergo nucleophilic substitution, while the nitro group can be reduced to an amine, providing a pathway to a different class of derivatives. The sulfonate group is crucial for imparting water solubility to its downstream products, a desirable property in many applications. Its sodium salt form is a white, crystalline solid that is readily soluble in water. chemicalbook.comchemicalbook.com

Table 1: Physicochemical Properties of 4-Chloro-3-nitrobenzenesulfonic Acid and its Sodium Salt

| Property | 4-Chloro-3-nitrobenzenesulfonic Acid | Sodium this compound |

|---|---|---|

| CAS Number | 121-18-6 chemicalbook.comchemicalbook.com | 17691-19-9 nih.govchemscene.com |

| Molecular Formula | C₆H₄ClNO₅S chemicalbook.com | C₆H₃ClNNaO₅S nih.govchemscene.com |

| Molecular Weight | 237.62 g/mol chemicalbook.com | 259.60 g/mol nih.govchemscene.com |

| Physical State | White flaky crystal chemicalbook.comchemicalbook.com | Solid |

| IUPAC Name | 4-chloro-3-nitrobenzenesulfonic acid | sodium;this compound nih.gov |

Historically and currently, a primary application of this compound is as an intermediate in the manufacture of dyes and pigments. chemicalbook.comchemicalbook.com The conversion of cyclic organic compounds into intermediates and then into dyes is a foundational process in the chemical industry. epa.gov The nitro group (-NO₂) is a known chromophore (a color-imparting group), and compounds containing it are used to produce dyes for materials like wool, silk, and paper. epa.gov

The structure of this compound is particularly amenable to producing azo dyes and other colorants. The synthetic pathway often involves the reduction of the nitro group to an amine, which can then be diazotized and coupled with other aromatic compounds to create the extended conjugated systems responsible for color. The sulfonate group (-SO₃H) acts as an auxochrome, modifying the color and, more importantly, enhancing the solubility of the final dye product in water, which is critical for textile dyeing processes. Furthermore, the related compound 4-chloro-3-nitrobenzenesulfonamide (B1329391) is also noted for its use as a dye intermediate. nih.gov

The reactivity of this compound and its derivatives, particularly 4-chloro-3-nitrobenzenesulfonyl chloride, makes it a valuable starting material for the synthesis of molecules with potential biological relevance. The sulfonyl chloride derivative is highly reactive and can readily form sulfonamides by reacting with amines.

Arylative cyclization reactions are a powerful tool for constructing polycyclic aromatic systems. Research has demonstrated that polysubstituted 1H-indenes can be synthesized through a copper-catalyzed arylative cyclization of arylalkynes with aromatic sulfonyl chlorides. nih.gov In this process, the aromatic sulfonyl chloride serves as the donor of an aryl group. nih.gov The reaction exhibits a broad tolerance for various functional groups on the sulfonyl chloride, including nitro groups and halides like bromide and iodide. nih.gov This tolerance suggests that 4-chloro-3-nitrobenzenesulfonyl chloride is a suitable substrate for such transformations, enabling the synthesis of highly functionalized indene (B144670) structures. These reactions can also be used to create more complex fused polycyclic aromatic hydrocarbons. nih.gov

N-arylsulfonyl-3-acylindole benzoyl hydrazone derivatives are a class of compounds that have been synthesized and investigated for their biological properties. scielo.brunileon.es The synthesis of these complex molecules showcases the utility of arylsulfonyl chlorides as key building blocks. scielo.br The general synthetic route involves the reaction of an indole (B1671886) with an arylsulfonyl chloride, such as 4-chloro-3-nitrobenzenesulfonyl chloride, to form an N-arylsulfonyl indole. This intermediate is then further functionalized. Specifically, N-(3-nitro)phenylsulfonyl-3-acetylindole benzoyl hydrazone has been identified as a potent compound in certain biological assays. scielo.brunileon.es The synthesis is efficient, and in some cases, the desired products precipitate from the reaction mixture, simplifying purification. scielo.br The purity of these synthesized hydrazone derivatives is typically confirmed to be greater than 95% using reverse-phase high-performance liquid chromatography (RP-HPLC). scielo.br

The sulfonamide functional group is a cornerstone in medicinal chemistry. 4-Chloro-3-nitrobenzenesulfonyl chloride is an ideal reagent for introducing the 4-chloro-3-nitrophenylsulfonyl moiety into molecules to create sulfonamide analogs. The reaction involves the treatment of a primary or secondary amine with the sulfonyl chloride, typically in the presence of a base, to yield the corresponding sulfonamide. An example of a molecule synthesized using this approach is 3-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid. biosynth.com The development of N-arylsulfonyl hydrazones as inhibitors of certain enzymes highlights the systematic approach of using arylsulfonyl hydrazides, which are derived from arylsulfonyl chlorides, to explore structure-activity relationships. nih.gov

Table 2: Synthesis of Arylsulfonyl Hydrazides

| Step | Procedure |

|---|---|

| Reactants | Anhydrous hydrazine (B178648) and an appropriate arylsulfonyl chloride (e.g., 4-chloro-3-nitrobenzenesulfonyl chloride). nih.gov |

| Reaction | A solution of the sulfonyl chloride is added to a stirred solution of anhydrous hydrazine in a solvent like CH₂Cl₂. nih.gov |

| Workup | The reaction mixture is stirred, the pH is adjusted, and the product is extracted and dried. nih.gov |

| Result | Formation of the arylsulfonyl hydrazide, which can then be reacted with aldehydes or ketones to form hydrazones. nih.gov |

Thieno[2,3-d]pyrimidine-based structures are significant heterocyclic compounds found in a variety of molecules with notable biological activities. hilarispublisher.com The development of efficient synthetic methods for these and related tricyclic derivatives is an important area of research. hilarispublisher.comnih.gov

One common synthetic strategy begins with a substituted 2-aminothiophene-3-carboxylic acid. hilarispublisher.com This starting material can be reacted with various acid chlorides to form an intermediate benzoxazinone, which is then treated with an amine, such as 4-aminopyridine, to yield the desired thieno[2,3-d]pyrimidin-4(3H)-one derivatives. hilarispublisher.com Another approach involves using 2-aminothiophene-3-carbonitriles as precursors. More complex, fused tricyclic systems can be generated through methods like the Sonogashira coupling followed by lactonization or through rhodium-catalyzed cycloadditions. mdpi.com While a direct synthetic route using this compound is not prominently documented in this specific context, the extensive research into thienopyrimidine synthesis underscores the importance of developing novel derivatives for further investigation. hilarispublisher.comnih.gov

Intermediate in the Synthesis of Biologically Relevant Molecules (excluding clinical and safety aspects)

Piroxicam Sulfonate Esters and Analogs

The anti-inflammatory drug Piroxicam can be derivatized at its enolic hydroxyl group to form sulfonate esters. This modification is achieved through a reaction with various sulfonyl chlorides, including 4-chloro-3-nitrobenzenesulfonyl chloride, in the presence of a base like triethylamine (B128534) in a suitable solvent such as chloroform. scielo.brjocpr.com This process yields Piroxicam sulfonate esters, which have been investigated for their chemical stability and potential as prodrugs. scielo.brresearchgate.net

The synthesis of these sulfonate derivatives is a one-pot reaction that proceeds under mild conditions, typically at room temperature. jocpr.com The resulting esters have been shown to be stable compounds. scielo.br The modification of the enolic hydroxyl group can influence the pharmacological properties of Piroxicam, potentially leading to derivatives with altered cyclooxygenase (COX) inhibition profiles. For instance, some sulfonate derivatives have demonstrated moderately selective COX-2 inhibition over COX-1, which could imply a reduced risk of gastrointestinal side effects compared to the parent drug. scielo.br

Table 1: Synthesis of Piroxicam Sulfonate Esters

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product |

| Piroxicam | 4-Chloro-3-nitrobenzenesulfonyl chloride | Triethylamine | Chloroform | Piroxicam this compound |

This table illustrates a representative reaction for the synthesis of Piroxicam sulfonate esters.

Para-Aminobenzoic Acid (PABA) Derivatives and Analogs via Selective SNAr

The chemical structure of this compound, featuring a chlorine atom activated by an electron-withdrawing nitro group, makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. pressbooks.pubsemanticscholar.org This reactivity can be harnessed to synthesize derivatives of para-aminobenzoic acid (PABA). In a typical SNAr reaction, the amino group of PABA or its analogs acts as a nucleophile, displacing the chloride on the this compound ring. nih.gov

This reaction is facilitated by the presence of the nitro group in the ortho position to the chlorine, which stabilizes the intermediate Meisenheimer complex formed during the substitution process. pressbooks.pub The reaction is typically carried out in the presence of a base to deprotonate the amino group, enhancing its nucleophilicity. The resulting products are complex molecules that incorporate both the PABA and the nitrobenzenesulfonate moieties, which can serve as building blocks for more intricate chemical structures.

Synthesis of Specialized Aromatic Thiol Compounds

This compound can serve as a starting material for the synthesis of specialized aromatic thiols. The sulfonate group can be converted into a thiol group through various synthetic methodologies. One common approach involves the reduction of the sulfonyl chloride to a sulfinate, which can then be further transformed into the corresponding thiol. researchgate.net

Alternatively, direct conversion of sulfonyl chlorides to thiols or their derivatives like thiosulfonates and disulfides can be achieved under specific reaction conditions. tandfonline.comresearchgate.net The presence of the chloro and nitro groups on the aromatic ring provides handles for further functionalization, allowing for the creation of a diverse range of specialized aromatic thiol compounds. These thiols are valuable intermediates in the synthesis of various organic compounds and materials. diva-portal.orgrsc.org

Role of this compound in Flow Chemistry Methodologies and Process Optimization

The highly exothermic nature of nitration reactions and the use of hazardous reagents often pose significant safety risks in traditional batch processing. ewadirect.comeuropa.eu Flow chemistry offers a safer and more efficient alternative by utilizing small reactor volumes, which enhances heat and mass transfer, and allows for precise control over reaction parameters. europa.euamt.uk

This compound is synthesized via the chlorosulfonation of o-chloronitrobenzene. researchgate.netgoogle.com This reaction can be adapted to a continuous flow process. In a flow reactor, the reactants are continuously pumped and mixed, and the reaction mixture flows through a temperature-controlled reactor. europa.eu This setup minimizes the accumulation of hazardous materials and allows for rapid optimization of reaction conditions such as temperature, residence time, and stoichiometry using Design of Experiments (DoE). researchgate.netsemanticscholar.org The integration of in-line analytical techniques can provide real-time data, enabling rapid process optimization and leading to higher yields and purity of this compound. semanticscholar.orgbeilstein-journals.org The principles of flow chemistry are increasingly being applied to nitration and other hazardous reactions to improve safety and efficiency. ewadirect.comamt.uk

Contributions to Polymer and Advanced Material Precursor Development

The functional groups present in this compound make it a candidate for the development of novel polymers and advanced materials. The sulfonate group, for instance, can be incorporated into polymer backbones to create ion-containing polymers or polysulfonates. These materials can exhibit interesting properties, such as improved thermal stability and specific ion-exchange capabilities. mdpi.com

Furthermore, the chloro and nitro groups offer sites for polymerization or for grafting onto existing polymer chains. For example, the chlorine atom can be displaced in nucleophilic substitution reactions to attach the molecule to a polymer backbone. The nitro group can be reduced to an amine, which can then participate in polymerization reactions, such as the formation of polyamides or polyimines. The development of new polymers with tailored properties is a continuous effort in materials science, driven by the demand for high-performance materials in various applications. mdpi.com The versatility of this compound allows for its potential use in creating polymers with specific functionalities for applications in electronics, biomedicine, and sustainable materials. mdpi.com

Environmental Transformation Pathways and Biotransformation Mechanisms of 4 Chloro 3 Nitrobenzenesulfonate

Research on Biodegradation Potential and Microbial Degradation Mechanisms

The biodegradability of 4-Chloro-3-nitrobenzenesulfonate is influenced by its three distinct functional groups, which together contribute to its recalcitrance. asm.org The electron-withdrawing nature of the nitro and chloro groups, combined with the stability of the benzene (B151609) ring, makes the compound resistant to oxidative degradation by microorganisms. asm.org However, bacteria have evolved diverse strategies to metabolize a wide array of nitroaromatic and sulfonated compounds, suggesting potential pathways for the breakdown of this compound. asm.orgnih.gov

Microbial degradation of nitroaromatic compounds can proceed under both aerobic and anaerobic conditions. mdpi.com A common initial step involves the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. mdpi.comnih.gov This reduction is often the first stage in productive metabolism, as the resulting aminobenzenesulfonate is typically more amenable to further degradation. nih.gov

Once the nitro group is reduced, or concurrently, microorganisms must address the sulfonate group (-SO₃H). The microbial cleavage of the carbon-sulfur bond in aromatic sulfonates is a critical step known as desulfonation. Bacteria can utilize organosulfonates as a source of sulfur for growth. oup.com In some cases, monooxygenase or dioxygenase enzymes can hydroxylate the aromatic ring, which destabilizes the C-S bond and leads to the spontaneous elimination of sulfite (B76179). nih.govoup.com

For this compound, a plausible biodegradation pathway would involve an initial reduction of the nitro group to form 4-chloro-3-aminobenzenesulfonate. This intermediate could then undergo desulfonation. Alternatively, bacteria might first attack the C-S bond. Following these initial steps, the resulting chlorinated catechol or aminophenol derivative would be channeled into central metabolic pathways via ring cleavage. frontiersin.org The chlorine substituent is typically removed either before or after the aromatic ring is opened.

Several bacterial genera have demonstrated the ability to degrade related compounds. For instance, Pseudomonas, Burkholderia, Comamonas, and Arthrobacter species have been identified as capable of degrading various chloronitrobenzenes and nitrobenzoates. nih.govmdpi.com Similarly, Agrobacterium sp. has been shown to degrade 4-aminobenzenesulfonate. nih.gov A consortium of different microbial species may be required for the complete mineralization of complex compounds like this compound. mdpi.com

Table 1: Potential Microbial Degradation Strategies for this compound

| Degradation Step | Enzymatic Reaction Type | Key Enzymes (Examples from related compounds) | Resulting Transformation |

|---|---|---|---|

| Nitro Group Reduction | Reduction | Nitroreductase mdpi.com | -NO₂ → -NH₂ (Formation of 4-chloro-3-aminobenzenesulfonate) |

| Desulfonation | Oxygenation | Monooxygenases, Dioxygenases nih.govoup.com | Removal of the sulfonate group as sulfite (-SO₃²⁻) |

| Dehalogenation | Oxidative or Reductive Removal | Dehalogenases | Removal of the chlorine atom |

| Aromatic Ring Cleavage | Oxygenation | Dioxygenases (e.g., Catechol 1,2-dioxygenase) frontiersin.org | Opening of the aromatic ring to form aliphatic intermediates |

Photolytic and Chemical Degradation Studies under Environmental Conditions

Under typical environmental conditions, chemical and photolytic degradation can be significant transformation pathways for aromatic compounds. For this compound, photolysis—degradation by sunlight—is a likely fate, particularly in aquatic systems.

Studies on related aromatic sulfonates show that photolysis can proceed via desulfonation, breaking the carbon-sulfur bond to release the sulfonic acid group. acs.org The phototransformation of trinitrotoluene (TNT), a related nitroaromatic, results in the oxidation of methyl groups and reduction of nitro groups, leading to the formation of various compounds including nitrobenzenes and nitrophenols. wikipedia.org The presence of chromophores like the nitro group in this compound suggests it will absorb sunlight, initiating degradation. wikipedia.org Research on the photocatalytic degradation of 3-nitrobenzenesulfonic acid using TiO₂ has shown this to be an effective removal method. researchgate.net Similarly, visible-light-driven photocatalysis has proven effective for degrading 4-chlorophenol. mdpi.com These findings suggest that both direct and indirect photolysis could contribute to the transformation of this compound in sunlit environments.

Chemical degradation, particularly hydrolysis, may also play a role. While benzenesulfonic acids are generally stable to hydrolysis, their derivatives can be more reactive. For instance, the precursor 4-chloro-3-nitrobenzene sulfonyl chloride readily hydrolyzes to 4-Chloro-3-nitrobenzenesulfonic acid in the presence of water. google.com Under specific environmental conditions, such as those found in advanced oxidation processes, reactive species like sulfate (B86663) radicals can lead to dechlorination and denitration. dtic.mil

Environmental Mobility and Transport in Research Models (e.g., soil and aquatic systems)

The mobility of this compound in soil and aquatic environments is primarily governed by its high water solubility, a characteristic conferred by the sulfonic acid group. wikipedia.org Benzenesulfonic acid and its salts are soluble in water and generally exhibit low adsorption to soil particles, making them mobile in the environment. wikipedia.orgnih.gov

The presence of the chloro and nitro groups can modify this behavior. Studies on the explosive TNT show that it has a low to moderate tendency to adsorb to soil, with an association constant ranging from 2.7 to 11 L/kg. wikipedia.org This adsorption is influenced by factors like hydrogen bonding between the nitro groups and soil organic matter. wikipedia.org However, the dominant effect of the highly polar sulfonate group in this compound likely leads to higher mobility compared to non-sulfonated analogues like chloronitrobenzene.

In aquatic systems, the compound is expected to be fully dissolved and transported with water flow. Its low potential for volatilization means it will not readily partition to the atmosphere from water. nih.gov In soil, the high water solubility suggests a significant potential for leaching from topsoil into groundwater, particularly in soils with low organic matter content. Research on linear alkylbenzene sulfonates (LAS), another class of sulfonated surfactants, shows that while they can be bound in the upper layers of soil, percolation to deeper layers can occur. who.int

Table 2: Predicted Environmental Mobility of this compound

| Environmental Compartment | Governing Properties | Predicted Mobility and Transport Behavior |

|---|---|---|

| Aquatic Systems | High water solubility due to sulfonate group wikipedia.org | High mobility; likely to remain in the water column and be transported with currents. |

| Soil | High water solubility; potential for some adsorption via nitro/chloro groups wikipedia.org | Generally high mobility with a significant potential for leaching into groundwater. Adsorption is likely to be limited. |

| Sediment | Partitioning from water column | Low to moderate partitioning to sediment, as it is expected to remain primarily in the dissolved phase. |

Atmospheric Degradation Pathways of Volatile Derivatives

Benzenesulfonic acids and their salts are characterized by extremely low volatility and are essentially non-volatile under normal environmental conditions. nih.gov Therefore, this compound is not expected to be present in the atmosphere in significant quantities as a result of evaporation from soil or water.

However, the outline considers the atmospheric degradation of its volatile derivatives. While specific volatile derivatives of this compound are not commonly studied, related, more volatile nitroaromatic compounds like nitrobenzene (B124822) can enter the atmosphere. nih.gov In the atmosphere, such compounds can be formed through the reaction of hydrocarbons with nitrogen oxides in polluted air. nih.gov Once in the atmosphere, the primary degradation pathway for volatile organic compounds is reaction with photochemically generated hydroxyl radicals (•OH). This process would likely initiate the breakdown of any potential volatile derivatives of this compound, leading to their eventual removal from the atmosphere. nih.gov Particulate-bound arsenic, for example, is transported by winds and removed through dry and wet deposition. nih.gov A similar fate could be expected for any aerosol-associated derivatives of this compound.

Computational and Theoretical Investigations of 4 Chloro 3 Nitrobenzenesulfonate

Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO-LUMO Analysis)

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule. For the sodium salt of 4-chloro-3-nitrobenzenesulfonate, several properties have been computed and are available in public databases. nih.gov These calculations provide a theoretical framework for the molecule's behavior.

Detailed Density Functional Theory (DFT) and Highest Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO) analyses for this compound are not extensively reported in dedicated studies. However, computational studies on analogous molecules, such as 4-chloro-3-nitrobenzonitrile (B1361363), have utilized methods like B3LYP and M06-2X with a 6-311++G(d,p) basis set to investigate their electronic properties. nih.gov Such analyses for this compound would be crucial in determining its electronic transition properties, with the HOMO-LUMO energy gap being a key indicator of its kinetic stability. A smaller energy gap generally suggests higher reactivity.

Computed Properties for Sodium this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 259.60 g/mol | PubChem nih.gov |

| Exact Mass | 258.9318153 Da | PubChem nih.gov |

| Topological Polar Surface Area | 111 Ų | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 5 | PubChem nih.gov |

| Rotatable Bond Count | 0 | PubChem nih.gov |

| Complexity | 305 | PubChem nih.gov |

Molecular Docking and Interaction Studies with Biomacromolecules (excluding clinical context)

There is a notable absence of specific molecular docking and interaction studies for this compound with biomacromolecules in the available scientific literature. Such studies would be instrumental in exploring its potential interactions with proteins and other biological targets, providing insights into its behavior in biological systems from a non-clinical perspective. The principles of molecular docking rely on the molecule's structural and electronic properties to predict its binding affinity and mode to a receptor site.

Prediction of Structure-Reactivity Relationships and Reaction Pathways

The structure of this compound, with its electron-withdrawing nitro (-NO2) and sulfonate (-SO3H) groups, alongside a chloro (-Cl) substituent on the benzene (B151609) ring, dictates its reactivity. The strong electron-withdrawing nature of the nitro and sulfonate groups deactivates the aromatic ring towards electrophilic substitution. Conversely, these groups activate the ring for nucleophilic aromatic substitution, making the chloro group susceptible to displacement by nucleophiles.

Reaction pathway predictions, in the absence of specific computational studies, can be inferred from its chemical nature. The compound serves as an intermediate in the synthesis of dyes and other chemicals, indicating the reactivity of its functional groups in various chemical transformations. chemicalbook.com

Spectroscopic Property Simulations and Validation with Experimental Data

While experimental spectroscopic data for this compound and its related salts and precursors may be available from commercial suppliers, detailed studies involving the simulation of its spectroscopic properties (e.g., IR, Raman, NMR) and their validation with experimental data are not found in the reviewed literature. chemicalbook.com

Theoretical vibrational frequency calculations, often performed using DFT methods, for similar molecules like 4-chloro-3-nitrobenzonitrile have shown good agreement with experimental FT-IR and Raman spectra after appropriate scaling. nih.gov A similar approach for this compound would allow for a precise assignment of its vibrational modes.

Conformational Analysis and Intermolecular Interactions

The potential for intermolecular interactions is significant. In its acid form, the sulfonic acid group is a strong hydrogen bond donor and acceptor. The nitro group's oxygen atoms can also act as hydrogen bond acceptors. In its salt form, such as sodium this compound, strong ion-dipole and electrostatic interactions would predominate. The presence of the chloro and nitro groups also creates a significant molecular dipole moment, leading to dipole-dipole interactions. These interactions are crucial in determining the compound's physical properties, such as its melting point and solubility in various solvents. chemicalbook.com

Advanced Analytical Methodologies for Research on 4 Chloro 3 Nitrobenzenesulfonate and Its Derivatives

Spectroscopic Characterization in Mechanistic and Synthetic Studies

Spectroscopic methods are indispensable for the qualitative and quantitative analysis of 4-chloro-3-nitrobenzenesulfonate and its derivatives. These techniques provide fundamental insights into molecular structure, functional groups, and electronic transitions, which are essential for monitoring reactions and confirming the identity of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular framework of this compound derivatives. In ¹H NMR spectra of the sodium salt of 4-chloro-3-nitrobenzenesulfonic acid, aromatic protons typically resonate in the range of δ 7.8–8.3 ppm when deuterium (B1214612) oxide (D₂O) is used as the solvent. For instance, the ¹H NMR spectrum of 4-chloro-3-nitrobenzenesulfonyl chloride has been documented. chemicalbook.com Similarly, ¹³C NMR data is available for related compounds like 4-nitrobenzenesulfonic acid, providing a reference for the chemical shifts of carbon atoms in the benzene (B151609) ring. chemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups. The IR spectrum of sodium this compound shows a distinctive peak at 1180 cm⁻¹ corresponding to the S=O stretching vibration of the sulfonate group, and a peak at 1530 cm⁻¹ for the asymmetric stretching of the nitro (NO₂) group. These specific absorption bands confirm the presence of the key functional moieties within the molecule. IR spectra for related compounds such as 4-chloro-3-nitrobenzoic acid and 4-chloro-3-nitrobenzenesulfonamide (B1329391) are also available for comparative analysis. nih.govchemicalbook.com

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of these compounds. The electron ionization mass spectrum of 4-chloro-3-nitrobenzenesulfonyl chloride is well-documented and provides valuable information for its identification. nist.gov For the sodium salt of this compound, mass spectrometry can be used in conjunction with liquid chromatography for more complex analyses. sielc.com The predicted collision cross-section values for various adducts of 4-chloro-3-nitrobenzenesulfonic acid have also been calculated, aiding in its identification in complex mixtures. uni.lu

UV-Visible Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. libretexts.orgutoronto.ca The presence of the nitro group and the benzene ring in this compound and its derivatives leads to characteristic absorptions in the UV region. For example, UV-Vis spectra are available for derivatives like 4-chloro-3-nitrobenzotrifluoride. nih.gov This technique is also valuable for quantitative analysis by measuring the absorbance at a specific wavelength, which is proportional to the concentration of the compound in solution according to the Beer-Lambert law. libretexts.org Solid-state UV/VIS spectroscopy can also be used to confirm the formation of complexes and to observe any band shifts that may indicate hydrogen bonding. up.ac.za

Table 1: Spectroscopic Data for this compound and Related Compounds

| Compound Name | Analytical Technique | Key Findings |

|---|---|---|

| Sodium this compound | ¹H NMR | Aromatic protons resonate at δ 7.8–8.3 ppm in D₂O. |

| Sodium this compound | FT-IR | Peaks at 1180 cm⁻¹ (S=O stretch) and 1530 cm⁻¹ (NO₂ asymmetric stretch). |

| 4-Chloro-3-nitrobenzenesulfonyl chloride | ¹H NMR | Spectrum available for structural confirmation. chemicalbook.com |

| 4-Chloro-3-nitrobenzenesulfonyl chloride | Mass Spectrometry (EI) | Mass spectrum available for molecular weight and fragmentation analysis. nist.gov |

| 4-Chloro-3-nitrobenzenesulfonamide | ¹H NMR, ¹³C NMR, IR, MS | Spectral data available in public databases. nih.gov |

| 4-Chloro-3-nitrobenzoic acid | IR | Spectrum available for functional group analysis. chemicalbook.com |

| 4-Chloro-3-nitrobenzotrifluoride | UV-Vis, IR, ¹⁹F NMR, MS | Spectral data available for characterization. nih.gov |

| 4-Nitrobenzenesulfonic acid | ¹³C NMR | Spectrum available for comparative analysis. chemicalbook.com |

X-ray Crystallography for Precise Structural Elucidation of Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique is invaluable for the unambiguous structural elucidation of novel derivatives of this compound, providing exact bond lengths, bond angles, and information on intermolecular interactions.

For example, the crystal structure of 4-chloro-3-nitrobenzonitrile (B1361363), a related derivative, has been determined. nih.gov The analysis revealed a triclinic crystal system and provided detailed information on the planarity of the benzene ring and the positions of the substituent atoms. nih.gov The study also highlighted weak intermolecular C-H···O and C-H···N hydrogen bonds and π-π stacking interactions that stabilize the crystal structure. nih.gov Such detailed structural information is critical for understanding the solid-state properties of these materials and for designing new derivatives with specific functionalities. The process typically involves growing single crystals of the compound, which are then irradiated with X-rays to produce a diffraction pattern that can be mathematically transformed into a model of the crystal lattice. mdpi.com

Table 2: Crystallographic Data for a Derivative of this compound

| Compound | Crystal Data | Key Structural Features |

|---|

Advanced Chromatographic Techniques for Reaction Monitoring and Purity Analysis in Research Contexts

Chromatographic methods are essential for separating, identifying, and quantifying the components of a mixture. In the research context of this compound and its derivatives, advanced chromatographic techniques are routinely used to monitor the progress of chemical reactions and to assess the purity of the final products.

High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used technique. Reverse-phase (RP) HPLC methods have been developed for the analysis of sodium this compound and benzenesulfonyl chloride, 4-chloro-3-nitro-. sielc.comsielc.com These methods typically use a mobile phase consisting of acetonitrile, water, and an acid like phosphoric acid. sielc.comsielc.com For applications requiring mass spectrometric detection (LC-MS), formic acid is often substituted for phosphoric acid to ensure compatibility. sielc.comsielc.com The use of columns with smaller particle sizes (e.g., 3 µm) allows for faster analyses, a technique known as Ultra-High-Performance Liquid Chromatography (UPLC). sielc.comsielc.com HPLC is also a powerful tool for monitoring reaction kinetics by taking aliquots of the reaction mixture at different time intervals and analyzing the concentration of reactants and products. bridgewater.edu

Microscopic and Surface Analysis for Material Science Applications

While direct microscopic and surface analysis studies specifically on this compound are not extensively documented in the provided search results, the principles of these techniques are highly relevant for potential material science applications of its derivatives. Techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) would be instrumental in characterizing the morphology, particle size, and surface topography of materials synthesized from this compound.

For instance, if derivatives of this compound were used to create thin films or nanoparticles, these microscopic techniques would be essential for evaluating the quality and structure of the resulting materials. Hirshfeld surface analysis, which can be derived from X-ray crystallography data, provides insights into intermolecular interactions within a crystal, which is a form of surface analysis at the molecular level. mdpi.com

Future Directions and Interdisciplinary Research Opportunities

Development of Green Chemistry Approaches for Sustainable Synthesis

The traditional synthesis of 4-chloro-3-nitrobenzenesulfonate and its derivatives often involves harsh conditions and the use of hazardous reagents, such as fuming nitric acid, oleum (B3057394) (sulfur trioxide in sulfuric acid), and chlorosulfonic acid. prepchem.comresearchgate.netgoogle.com These processes generate significant acid waste and can lead to the formation of unwanted byproducts, such as dichlorodiphenylsulfone. prepchem.com Future research is increasingly focused on developing more sustainable and environmentally benign synthetic strategies.

Key areas for green synthesis development include:

Solid Acid Catalysts: Replacing liquid superacids like sulfuric acid and oleum with recyclable solid acid catalysts is a primary goal. Materials like sulfuric acid adsorbed on silica (B1680970) gel or sulfated zirconia have shown promise in other aromatic nitration and sulfonation reactions. nih.govsigmaaldrich.com These catalysts can simplify product purification, minimize corrosive waste streams, and can often be regenerated and reused, aligning with the principles of green chemistry. For instance, sulfated zirconia has demonstrated high activity and para-selectivity in the nitration of chlorobenzene (B131634), a reaction directly relevant to the synthesis of precursors for this compound. sigmaaldrich.com

Alternative Solvents and Reaction Media: The use of ionic liquids (ILs) as both solvents and catalysts is a burgeoning field in green chemistry. nih.govnih.gov ILs are non-volatile, have high thermal stability, and can be designed to have specific solvating properties. nih.gov Their use could eliminate the need for volatile organic solvents and potentially enhance reaction rates and selectivity. Research into ILs that can facilitate both the sulfonation and nitration steps could lead to a streamlined, one-pot synthesis process. nih.gov

Process Intensification: Shifting from traditional batch processing to continuous flow chemistry offers significant advantages in safety, efficiency, and scalability. nbinno.com Flow reactors allow for precise control over reaction parameters like temperature and mixing, minimizing the risk of runaway reactions, especially in highly exothermic processes like nitration. This approach can also reduce reactor size and waste generation.

The following table summarizes traditional versus potential green synthesis approaches:

| Feature | Traditional Synthesis | Green Chemistry Approach | Potential Benefits |

| Catalyst | Concentrated H₂SO₄, Oleum, Chlorosulfonic Acid prepchem.comresearchgate.net | Solid acids (e.g., sulfated ZrO₂, silica-supported acids) nih.govsigmaaldrich.com | Recyclable, reduced corrosive waste, improved selectivity. |

| Nitrating Agent | Fuming Nitric Acid, Mixed Acid (HNO₃/H₂SO₄) prepchem.comnih.gov | N₂O₅ on solid supports, NO₂ with eco-friendly catalysts sigmaaldrich.comresearchgate.net | Milder conditions, higher selectivity, reduced acid use. |

| Solvent | Often neat (reagents act as solvent) or chlorinated solvents nbinno.com | Ionic Liquids nih.gov | Recyclable, non-volatile, tunable properties, potential catalytic effect. |

| Process | Batch reactions prepchem.com | Continuous flow systems, Microwave-assisted synthesis nbinno.comnih.gov | Improved safety, better process control, higher efficiency, shorter reaction times. |

Exploration of Novel Catalytic Applications and Ligand Development

While this compound is primarily known as a synthetic intermediate, its molecular structure suggests potential for broader applications, particularly in catalysis. The presence of a sulfonate group, a nitro group, and a chlorine atom on an aromatic ring provides multiple coordination points for metal ions, opening the door for its use as a ligand in coordination chemistry.

Future research could explore:

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.netnih.govmdpi.com The sulfonate and nitro groups of this compound could serve as effective linkers for building novel MOFs. These materials possess high porosity and surface area, making them candidates for applications in gas storage, separation, and heterogeneous catalysis. mdpi.commdpi.com MOFs containing sulfonate groups have been investigated for their ability to create "proton reservoirs," which can boost electrochemical reactions like the reduction of nitrate (B79036) to ammonia (B1221849). nih.gov

Homogeneous Catalysis: The sulfonate group can impart water solubility to metal complexes, allowing for catalysis in aqueous media, a key goal of green chemistry. By coordinating with transition metals, this compound could form catalysts for reactions such as cross-coupling, hydrogenation, or oxidation. The electronic properties of the ligand, influenced by the electron-withdrawing nitro and chloro groups, could be fine-tuned to modulate the activity and selectivity of the metallic center.

Bifunctional Catalysts: The presence of both a Lewis basic site (sulfonate/nitro groups) and a Brønsted acidic site (sulfonic acid form) could be exploited to design bifunctional catalysts for tandem reactions.

Integration with Emerging Technologies in Organic Synthesis and Materials Science

The convergence of chemical synthesis with advanced technologies offers new pathways to create materials with novel properties. This compound could be a valuable component in this interdisciplinary arena.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of various organic compounds, including sulfonamides and other heterocyclic structures. nih.govnih.govfrontiersin.org Applying this technology to the synthesis of this compound itself or its derivatives could lead to more efficient and energy-saving processes compared to conventional heating methods. youtube.comresearchgate.net

Polymer Science: The compound can be used in the synthesis of heat-resistant polymers like polysulfones. google.com The reactive sites on the molecule (particularly the chloro group) allow it to be incorporated as a monomer in polymerization reactions. The resulting polymers could exhibit enhanced thermal stability and specific functional properties due to the presence of the nitro and sulfonate groups.

Smart Materials: MOFs built using this compound as a linker could be designed as "smart" materials for controlled release applications. For example, MOF coatings on surfaces could be triggered to release encapsulated molecules, such as antibiofilm agents, in response to specific environmental stimuli. nih.gov

Expanding Understanding of Complex Environmental Breakdown Pathways and Fate Modeling

As with any widely used chemical, a thorough understanding of the environmental fate of this compound is crucial. Chlorinated nitroaromatic compounds are recognized as persistent environmental pollutants. researchgate.net Research into their degradation is essential for risk assessment and the development of remediation strategies.

Biodegradation: While data on this compound is scarce, studies on related compounds like 4-chloronitrobenzene and various nitrophenols show that microbial degradation is possible. nih.govresearchgate.netnih.govnih.gov Bacteria can utilize these compounds as sources of carbon and energy through various metabolic pathways, often initiated by the reduction of the nitro group or enzymatic removal of the halogen. researchgate.netnih.gov Future work should focus on isolating and characterizing microbial consortia capable of mineralizing this compound and identifying the specific enzymatic pathways involved.

Photodegradation: Photolysis is a major degradation pathway for many nitroaromatic compounds in aquatic environments. wikipedia.org The process can be slow on its own but is often accelerated by photosensitizers or through advanced oxidation processes (AOPs) like the UV/H₂O₂ technique. nih.govnih.govrsc.org This method generates highly reactive hydroxyl radicals that can lead to the rapid cleavage of the aromatic ring. nih.gov Studies on the photodegradation of this compound would help predict its persistence in sunlit surface waters and inform water treatment technologies.

Environmental Fate Modeling: Data on the compound's physical and chemical properties, such as its water solubility, vapor pressure, and soil adsorption coefficient (Koc), are needed for accurate environmental modeling. For the related compound 4-chloro-3-nitrobenzenesulfonamide (B1329391), the estimated Koc value suggests very high mobility in soil, while its vapor pressure indicates it will exist in both vapor and particulate phases in the atmosphere. nih.gov Similar data for the sulfonic acid would allow for the development of models that predict its transport and distribution across different environmental compartments (air, water, soil), helping to anticipate potential exposure and ecological risks. nih.govresearchgate.net

The following table outlines key environmental parameters for the related compound 4-chloro-3-nitrobenzenesulfonamide, which can serve as a preliminary reference for fate modeling.

| Parameter | Value for 4-Chloro-3-nitrobenzenesulfonamide | Implication |

| Log Kow | 0.66 (experimental) nih.gov | Low potential for bioconcentration in aquatic organisms. |

| Henry's Law Constant | 1.2 x 10⁻⁹ atm-m³/mol (estimated) nih.gov | Essentially non-volatile from water surfaces. |

| Soil Adsorption (Koc) | ~54 (estimated) nih.gov | Very high mobility in soil. |

| Atmospheric Half-life | ~438 days (estimated, via reaction with OH radicals) nih.gov | Potential for long-range transport in the atmosphere. |

Q & A

Q. What are the established synthetic routes for 4-chloro-3-nitrobenzenesulfonate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sulfonation, nitration, and chlorination steps. For example, 4-chloro-3-nitrobenzenesulfonic acid (precursor to the sulfonate) is synthesized via nitro reduction of 4-chloro-3-nitrobenzenesulfonyl chloride . Key factors include:

- Temperature control : Nitration at 0–5°C minimizes side reactions.

- Catalysts : Use of H₂SO₄ or oleum for sulfonation ensures complete conversion.

- Purification : Recrystallization from ethanol/water mixtures improves purity (mp 105–112°C) .

Yield optimization requires precise stoichiometric ratios of Cl⁻ and NO₂⁻ precursors .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine spectroscopic and computational methods:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., Cl at C4, NO₂ at C3).

- IR : Stretching frequencies for sulfonate (S=O at ~1170 cm⁻¹) and nitro (N=O at ~1520 cm⁻¹) groups confirm functional groups .

- X-ray crystallography : Resolves bond lengths (e.g., C-S bond ~1.76 Å) and crystal packing .

- DFT calculations : Predict electron-withdrawing effects of Cl and NO₂ on sulfonate reactivity .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : The compound serves as:

- Sulfonating agent : Introduces sulfonate groups into aromatic systems under basic conditions (e.g., K₂CO₃ in DMF) .

- Dye intermediate : Used to synthesize Acid Yellow 159 and Reactive Blue 216 via coupling reactions with amines or phenols .

- Building block : Forms sulfonamide derivatives for drug discovery through nucleophilic substitution (e.g., with primary amines) .

Advanced Research Questions

Q. How do steric and electronic effects of the nitro and chloro substituents influence the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : The meta-directing nitro group and para-directing chloro group create competing electronic effects. Experimental strategies include:

- Kinetic studies : Monitor reaction rates in bromination or nitration to determine dominant directing effects.

- Isotopic labeling : Use ¹⁸O-labeled sulfonate to track regioselectivity in hydrolysis .

Computational modeling (e.g., Fukui indices) predicts preferential attack at the C5 position due to electron deficiency .

Q. What methodologies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Address discrepancies via:

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., C₆H₃ClNO₅S⁻, [M]⁻ = 236.94) .

- 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded aromatic regions .

- Cross-validation : Compare data with structurally analogous compounds (e.g., 4-nitrobenzenesulfonate) from authoritative databases like NIST .

Q. How can researchers optimize the stability of this compound under varying storage conditions?

- Methodological Answer : Stability depends on:

- Temperature : Store at 0–6°C to prevent hydrolysis of the sulfonate group .

- Moisture control : Use desiccants (e.g., silica gel) in sealed containers.

- Light exposure : Amber glass vials mitigate photodegradation of the nitro group .

Accelerated aging studies (40°C/75% RH for 6 months) quantify degradation products via HPLC .

Q. What advanced techniques elucidate the biological activity of this compound derivatives?

- Methodological Answer : For antimicrobial or anticancer studies:

- Enzyme inhibition assays : Test sulfonamide derivatives against carbonic anhydrase or dihydrofolate reductase .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ dose-response curves .

- Molecular docking : Simulate binding interactions with target proteins (e.g., EGFR kinase) using AutoDock Vina .

Q. How can computational chemistry predict the environmental fate of this compound?

- Methodological Answer : Apply QSAR models and molecular dynamics:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.